5-Phenyl-2-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-2-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4,5-dihydro-1H-imidazole is a heterocyclic compound that features an imidazole ring fused with a pyrrolidine moiety and a phenyl group. This compound is part of a broader class of imidazole derivatives known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common method is the Debus-Radziszewski synthesis, which involves the cyclization of glyoxal, ammonia, and an aldehyde . Another approach is the Wallach synthesis, which uses dehydrogenation of imidazolines .
For this specific compound, a plausible synthetic route could involve the following steps:
Formation of the imidazole ring: This can be achieved by reacting glyoxal with ammonia and a suitable aldehyde.
Introduction of the phenyl group: This can be done through a Friedel-Crafts acylation reaction.
Attachment of the pyrrolidine moiety: This step involves the nucleophilic substitution of a halogenated precursor with pyrrolidine.
Formation of the sulfanyl linkage: This can be achieved by reacting the intermediate with a thiol compound under basic conditions.
Industrial Production Methods
Industrial production of imidazole derivatives often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature, pressure, and pH to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce any carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine or phenyl ring positions using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenated reagents like bromoethane or chloromethane in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
5-Phenyl-2-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer activities and as a lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 5-Phenyl-2-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound with a simpler structure.
Benzimidazole: Contains a fused benzene ring, known for its antifungal properties.
Thiazole: Similar heterocyclic compound with sulfur in the ring, known for its diverse biological activities
Uniqueness
5-Phenyl-2-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4,5-dihydro-1H-imidazole is unique due to its combination of a phenyl group, pyrrolidine moiety, and sulfanyl linkage, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
89446-82-2 |
---|---|
Molecular Formula |
C15H21N3S |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
5-phenyl-2-(2-pyrrolidin-1-ylethylsulfanyl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C15H21N3S/c1-2-6-13(7-3-1)14-12-16-15(17-14)19-11-10-18-8-4-5-9-18/h1-3,6-7,14H,4-5,8-12H2,(H,16,17) |
InChI Key |
IIUAYOKEELZZEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCSC2=NCC(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.